Cas no 2229186-86-9 (4-(1H-1,2,3,4-tetrazol-1-yl)butanal)

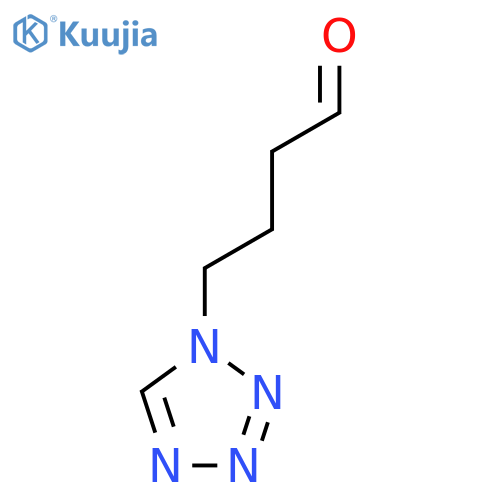

2229186-86-9 structure

商品名:4-(1H-1,2,3,4-tetrazol-1-yl)butanal

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(1H-1,2,3,4-tetrazol-1-yl)butanal

- EN300-1733269

- SCHEMBL11159092

- 2229186-86-9

-

- インチ: 1S/C5H8N4O/c10-4-2-1-3-9-5-6-7-8-9/h4-5H,1-3H2

- InChIKey: UMQHEKOWVHUVLL-UHFFFAOYSA-N

- ほほえんだ: O=CCCCN1C=NN=N1

計算された属性

- せいみつぶんしりょう: 140.06981089g/mol

- どういたいしつりょう: 140.06981089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 60.7Ų

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1733269-0.5g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 0.5g |

$1234.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-2.5g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-0.05g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-5g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-5.0g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 5g |

$3728.0 | 2023-06-04 | ||

| Enamine | EN300-1733269-0.25g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-1g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 1g |

$1286.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-10g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 10g |

$5528.0 | 2023-09-20 | ||

| Enamine | EN300-1733269-10.0g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1733269-0.1g |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal |

2229186-86-9 | 0.1g |

$1131.0 | 2023-09-20 |

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

3. Water

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2229186-86-9 (4-(1H-1,2,3,4-tetrazol-1-yl)butanal) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量